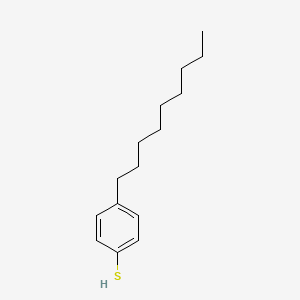

4-Nonylbenzenethiol

Description

Structure

3D Structure

Properties

CAS No. |

4527-49-5 |

|---|---|

Molecular Formula |

C15H24S |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

4-nonylbenzenethiol |

InChI |

InChI=1S/C15H24S/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 |

InChI Key |

FZXZNIDUTACSLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Nonylbenzenethiol

Established Synthetic Pathways for Aryl Thiols

The synthesis of aryl thiols, including 4-nonylbenzenethiol, relies on fundamental reactions that introduce a sulfhydryl group onto an aromatic nucleus.

General Principles of Sulfhydryl Group Introduction onto Aromatic Rings

The introduction of a sulfhydryl (–SH) group onto an aromatic ring is a cornerstone of organosulfur chemistry. A common strategy involves the reduction of corresponding sulfonic acids or their derivatives. However, more direct methods often proceed via electrophilic aromatic substitution, where a sulfur-containing electrophile is introduced to the aromatic ring. libretexts.orglibretexts.org Traditional methods for aryl thiol synthesis include the Leuckart thiophenol synthesis, the Newman–Kwart rearrangement, and the Schönberg reaction, though these can require harsh conditions. beilstein-journals.org

Modern approaches frequently utilize transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. beilstein-journals.org For instance, palladium-catalyzed coupling reactions of aryl halides with a sulfur source, such as sodium thiosulfate, followed by reduction, provide an effective route to aryl thiols. researchgate.net Copper-catalyzed systems are also widely employed for the formation of carbon-sulfur bonds. organic-chemistry.org Another approach involves the reaction of organometallic reagents, like Grignard or organolithium compounds, with elemental sulfur, followed by acidic workup to yield the corresponding thiol. wikipedia.org

Precursor Synthesis and Reactivity, with emphasis on 1-Bromo-4-nonylbenzene (B1280167) and Related Halogenated Nonylbenzenes

The synthesis of this compound often begins with a suitable precursor, typically a halogenated nonylbenzene (B91765). 1-Bromo-4-nonylbenzene is a key intermediate, valued for its reactivity in cross-coupling reactions. ambeed.comthermofisher.comtcichemicals.com The nonyl group can exist as various isomers, including straight-chain and branched structures, which can influence the physical properties of the final product. google.comnih.gov

The synthesis of 1-bromo-4-nonylbenzene can be achieved through the Friedel-Crafts alkylation of benzene (B151609) with a nonyl halide, followed by bromination. The reactivity of halogenated nonylbenzenes is critical for introducing the thiol group. The carbon-halogen bond can be targeted by various sulfur nucleophiles. For example, reaction with sodium hydrosulfide (B80085) can displace the halide to form the thiol, though this can sometimes lead to sulfide (B99878) byproducts. wikipedia.org A more controlled method involves the use of thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to the thiol. wikipedia.orgias.ac.in

The choice of halogen (iodine, bromine, or chlorine) on the nonylbenzene precursor affects its reactivity, with iodides generally being the most reactive towards nucleophilic substitution and in catalytic cycles. atamanchemicals.com

Advanced Synthetic Approaches to this compound and its Derivatives

Recent advancements in synthetic chemistry have provided more sophisticated methods for the preparation and modification of this compound.

Functionalization Reactions at the Sulfhydryl Moiety

The sulfhydryl group of this compound is a versatile handle for further chemical modifications. Its nucleophilic nature allows it to participate in a wide range of reactions. cymitquimica.com

Alkylation: The thiol can be deprotonated to form a thiolate, which is an excellent nucleophile for S-alkylation reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com

Oxidation: Thiols are readily oxidized. Mild oxidizing agents typically convert thiols to disulfides (R-S-S-R), while stronger oxidants can lead to the formation of sulfonic acids (R-SO3H). wikipedia.org

Thiol-Ene "Click" Chemistry: The sulfhydryl group can undergo addition reactions across double bonds (thiol-ene reaction), a type of "click" chemistry that is highly efficient and proceeds under mild conditions, often initiated by light or a radical initiator.

Michael Addition: Thiols can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov

Cross-Coupling Reactions: The thiol can be used in metal-catalyzed cross-coupling reactions to form C-S bonds with aryl or vinyl halides. organic-chemistry.org

Table 1: Representative Functionalization Reactions of the Sulfhydryl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Thioether (R-S-R') |

| Oxidation (mild) | Iodine (I2) | Disulfide (R-S-S-R) |

| Oxidation (strong) | Hydrogen Peroxide (H2O2) | Sulfonic Acid (R-SO3H) |

| Thiol-Ene Addition | Alkene (R'CH=CH2) | Thioether |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |

| Cross-Coupling | Aryl Halide (Ar-X) | Diaryl Sulfide (R-S-Ar) |

Stereoselective Synthesis and Chiral Modifications of the Nonyl Alkyl Chain

Introducing chirality into the nonyl alkyl chain of this compound can lead to compounds with specific stereochemical properties, which can be important for applications in materials science and pharmaceuticals. The stereoselective synthesis of long alkyl chains can be challenging. google.com

One approach is to start with a chiral building block and extend the chain. For example, Wittig reactions or Grignard couplings with chiral electrophiles can be employed to build the nonyl chain with a defined stereocenter. beilstein-journals.org Asymmetric hydrogenation or hydroformylation of an unsaturated precursor could also be used to introduce chirality.

Mechanistic Investigations of Reactions Involving the Sulfhydryl Group of this compound

The reactivity of the sulfhydryl group is central to the chemical transformations of this compound. Mechanistic studies provide a deeper understanding of these processes.

The thiol group is acidic and can be deprotonated to form a thiolate anion. The nucleophilicity of this thiolate is a key factor in many of its reactions, such as S-alkylation and Michael additions. nih.gov The mechanism of thiol addition to α,β-unsaturated systems has been studied in detail and is relevant to the reactions of this compound. nih.govrsc.org

In nucleophilic aromatic substitution (SNAr) reactions, the thiol or thiolate can act as a nucleophile, attacking an electron-deficient aromatic ring. The mechanism can be either a concerted or a stepwise process involving a Meisenheimer intermediate. frontiersin.org

The oxidation of thiols to disulfides often proceeds through a radical mechanism or via a disulfide exchange process. wikipedia.org In metal-catalyzed cross-coupling reactions, the mechanism typically involves oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate and reductive elimination to form the C-S bond. organic-chemistry.org The interaction of the thiol's S-H bond with aromatic π-systems has also been investigated, revealing the importance of stereoelectronic effects. nih.gov

Nucleophilic Reactivity and Substitution Mechanisms

The thiol group of this compound exhibits significant nucleophilic character due to the presence of lone pair electrons on the sulfur atom. This allows it to participate in nucleophilic substitution reactions, where it replaces a leaving group on an electrophilic carbon atom. veerashaivacollege.orgsavemyexams.com The general form of such a reaction involves the attack of the nucleophilic sulfur on a substrate (R-LG), leading to the formation of a new carbon-sulfur bond and the departure of the leaving group (LG). veerashaivacollege.org

The mechanisms of these substitution reactions can be broadly categorized as either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). ksu.edu.sa

SN1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. ksu.edu.sa It is more common for reactions involving tertiary alkyl halides. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org

SN2 Mechanism: This is a one-step, concerted process where the bond formation between the nucleophile and the carbon atom occurs simultaneously with the breaking of the bond to the leaving group. libretexts.orgnumberanalytics.com This mechanism is typical for primary and secondary alkyl halides and results in an inversion of stereochemistry at the reaction center. ksu.edu.salibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile (this compound) and the substrate. numberanalytics.com

The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the alkyl halide, the nature of the leaving group, the strength of the nucleophile, and the solvent used. ksu.edu.sa For instance, a stronger nucleophile and a less sterically hindered substrate will favor the SN2 mechanism. numberanalytics.com

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | Unimolecular (First-order) libretexts.org | Bimolecular (Second-order) numberanalytics.com |

| Mechanism | Two-step process with a carbocation intermediate ksu.edu.sa | One-step concerted process libretexts.orgnumberanalytics.com |

| Stereochemistry | Results in a racemic mixture libretexts.org | Results in inversion of configuration libretexts.org |

| Substrate Preference | Tertiary > Secondary > Primary libretexts.org | Primary > Secondary > Tertiary |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles numberanalytics.com |

Radical-Mediated Transformations and Thiol-Ene Coupling Reactions

Beyond its nucleophilic reactivity, this compound can undergo transformations involving radical intermediates. The relatively weak S-H bond in thiols facilitates the generation of thiyl radicals (RS•) upon interaction with a radical initiator or through photolysis. mdpi.com These highly reactive species can participate in various addition reactions, most notably the thiol-ene coupling reaction. mdpi.com

The thiol-ene reaction is a powerful and efficient "click" reaction that involves the addition of a thiyl radical across a carbon-carbon double bond (an ene). nih.govresearchgate.net This process is characterized by its high efficiency, rapid reaction rates, and the formation of a stable thioether linkage with minimal byproducts. nih.govresearchgate.net The reaction is often initiated by UV light in the presence of a photoinitiator. nih.govresearchgate.net

The general mechanism of a photoinitiated thiol-ene coupling involves:

Initiation: The photoinitiator absorbs UV light and generates initial radical species.

Chain Transfer: The initial radical abstracts the hydrogen atom from the thiol (this compound), forming a thiyl radical.

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction. researchgate.net

This methodology has found widespread application in materials science for creating polymer networks and in bioconjugation for linking molecules. nih.govrsc.org

Table 2: Key Features of Thiol-Ene Coupling Reactions

| Feature | Description |

| Reaction Type | Radical-mediated addition mdpi.com |

| Reactants | Thiol (e.g., this compound) and an Alkene (ene) |

| Product | Thioether |

| Initiation | Commonly photoinitiated (UV light) or thermally initiated researchgate.net |

| Key Characteristics | High efficiency, rapid, minimal byproducts, "click" chemistry nih.govresearchgate.net |

| Applications | Polymer synthesis, surface modification, bioconjugation nih.govrsc.org |

Formation of Thiolate-Metal Coordination Complexes

The deprotonated form of this compound, the 4-nonylbenzenethiolate anion (RS⁻), is an excellent ligand for forming coordination complexes with a variety of metal ions. savemyexams.com As a Lewis base, the thiolate donates its electron pairs to the vacant orbitals of a central metal atom, forming a coordinate covalent bond. savemyexams.comtamu.edu

These coordination compounds, also known as complex compounds, consist of a central metal atom or ion surrounded by one or more ligands. savemyexams.comnios.ac.in The number of ligand atoms directly bonded to the central metal is known as the coordination number. nios.ac.in The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) depends on the coordination number and the nature of the metal ion. nios.ac.in

The stability of these complexes is influenced by several factors, including:

The nature of the metal ion: The charge and size of the metal ion affect the strength of the metal-ligand bond.

The nature of the ligand: The basicity and size of the ligand play a crucial role. More basic and smaller ligands generally form more stable complexes. unacademy.com

The chelate effect: Ligands that can form multiple bonds with the metal ion (chelating ligands) form more stable complexes than monodentate ligands.

Self Assembled Monolayers Sams of 4 Nonylbenzenethiol

Electrochemical Properties and Phenomena of 4-Nonylbenzenethiol SAMs

The electrochemical behavior of SAMs is pivotal for their application in molecular electronics, sensing, and corrosion protection. The structure of the monolayer, particularly the arrangement of the aromatic rings and the alkyl chains of this compound, would significantly influence the electron transfer processes at the electrode-monolayer interface.

In studies of similar aromatic thiol SAMs, it has been observed that the structural order of the monolayer plays a crucial role. For instance, benzenethiol (B1682325) can form disordered phases, while benzyl (B1604629) mercaptan, which has a methylene (B1212753) spacer, can form well-ordered two-dimensional structures. koreascience.kr The blocking efficiency of these SAMs against electron transfer reactions was found to decrease as the structural order increased. koreascience.kr This suggests that a well-packed this compound SAM might exhibit different electron transfer kinetics compared to a less ordered one. The presence of defects or pinholes in the monolayer would also provide alternative pathways for charge transfer. researchgate.net

Table 1: Factors Influencing Electron Transfer in Aromatic Thiol SAMs

| Factor | Expected Influence on this compound SAMs |

| Alkyl Chain Length (Nonyl) | The nine-carbon chain will act as a tunneling barrier, likely slowing down direct electron transfer compared to shorter-chain analogues. |

| Aromatic Ring | The benzene (B151609) ring may offer pathways for electron transfer through its π-orbitals, potentially mediating charge transport. |

| Monolayer Order | A highly ordered and densely packed monolayer would primarily allow for electron tunneling, while a disordered layer might present more defects and varied pathways. koreascience.kr |

| Defects/Pinholes | Any imperfections in the monolayer would act as sites for faster, direct electron transfer to the electrode surface. researchgate.net |

The surface of a this compound SAM can be tailored for specific sensing applications by introducing functional groups. The aromatic ring provides a versatile platform for chemical modification, allowing for the attachment of receptor molecules capable of binding to specific analytes. The nonyl chains would serve to create a controlled environment at the surface, influencing the accessibility of the functional groups.

The general principle of using functionalized SAMs for sensing relies on converting a molecular recognition event into a measurable signal. nih.gov For a this compound-based sensor, this could be an electrochemical signal change upon analyte binding. For example, if the benzene ring is functionalized with a redox-active group, changes in its electrochemical behavior upon interaction with a target molecule could be monitored. researchgate.net

The stability of the SAM is a critical factor for sensing applications. Thiol-gold bonds are known to be strong, but the long-term stability can be affected by factors such as oxidation. researchgate.netnih.gov The dense packing of the nonyl chains in a well-formed this compound SAM would be expected to enhance its stability and resistance to non-specific adsorption, which is a desirable characteristic for reliable sensors. nih.gov

Surface Mechanical Properties and Stress Induction in this compound SAMs

The adsorption of molecules onto a surface induces mechanical stress, a phenomenon that can be harnessed for the development of nanomechanical sensors. The formation of a this compound SAM on a nanocrystalline surface would be accompanied by a change in the surface stress of the substrate.

When thiols adsorb on a gold surface, they typically induce a compressive surface stress. nih.gov This stress arises from the interactions between the adsorbate molecules and the substrate, as well as from the lateral interactions between the molecules within the monolayer. First-principles calculations for alkanethiolate SAMs on gold have suggested that the stress relief compared to a bare surface is due to a local rearrangement of surface gold atoms as charge is transferred to the Au-S bond. aps.org

For a this compound SAM, the magnitude of the induced stress would be a composite of the contributions from the Au-S bond formation, the van der Waals interactions between the nonyl chains, and the π-π stacking interactions between the benzene rings. The structure of the underlying gold substrate, such as the grain size, has been shown to significantly influence the resulting surface stress and the quality of the SAM formed. nih.gov Adsorption onto large, flat grains tends to produce high-quality SAMs with a significant compressive stress, while SAMs on small-grained gold are often incomplete and exhibit much lower stress. nih.gov

The orientation of the this compound molecules on the surface will dictate the effectiveness of these intermolecular forces. For alkanethiols, a "standing-up" orientation is often favored on well-structured surfaces, allowing for dense packing and strong van der Waals interactions. nih.gov For this compound, a similar upright orientation would be expected to maximize both the van der Waals forces between the alkyl chains and the π-π interactions between the aromatic rings.

The mechanical response of the SAM, such as its resistance to deformation or displacement, would be a function of these collective intermolecular forces. Studies on other organic monolayers have shown that the mechanical properties can be probed at the nanoscale using techniques like atomic force microscopy. researchgate.net The presence of the rigid benzene ring in this compound would likely impart a greater stiffness to the monolayer compared to a simple alkanethiol SAM of similar length.

Table 2: Intermolecular Forces in this compound SAMs and Their Expected Impact

| Type of Intermolecular Force | Interacting Parts of the Molecule | Expected Contribution to Mechanical Properties |

| Van der Waals Forces | Nonyl chains | Contribute to the packing density and stability of the monolayer. Stronger for longer, well-ordered chains. savemyexams.comlibretexts.org |

| π-π Stacking | Benzene rings | Enhance the lateral stability and rigidity of the monolayer. Dependent on the orientation and spacing of the aromatic rings. |

| Dipole-Dipole Interactions | C-S bond and potentially induced dipoles | Influence the local ordering and the overall surface energy. savemyexams.comvaia.com |

Applications of 4 Nonylbenzenethiol and Its Derivatives in Materials Science and Catalysis

Integration into Advanced Materials Systems

The ability of 4-Nonylbenzenethiol to self-assemble on surfaces and integrate into larger material matrices allows for the precise tuning of interfacial and bulk properties. This is particularly crucial in nanotechnology, hybrid materials, and organic electronics, where performance is dictated by the control of molecular-level interactions.

Surface Functionalization in Nanotechnology and Nanomaterials Design

The surface functionalization of nanoparticles is a critical step that gives them specific functionalities for diverse applications. mdpi.comfrontiersin.org The thiol group of this compound serves as a powerful anchoring point for covalent attachment to the surface of various nanoparticles, particularly those made of noble metals like gold. researchgate.netnih.gov This functionalization is essential for stabilizing nanoparticle suspensions, preventing aggregation, and ensuring they remain monodisperse to maintain their unique properties. researchgate.net

The process of modifying nanoparticle surfaces can be achieved through several strategies, including the use of small molecule ligands like thiols, coating with polymers, or bioconjugation. mdpi.comnih.gov For gold nanoparticles (AuNPs), functionalization can be achieved through methods such as direct adsorption, covalent attachment using linkers, or directional binding. beilstein-journals.org The use of thiol-containing molecules is a common and effective strategy for creating self-assembled monolayers (SAMs) on gold surfaces. nih.gov Molecules like this compound can form dense, organized layers that passivate the nanoparticle surface, and the protruding nonyl groups can control the particle's interaction with its environment, for instance, by creating a hydrophobic exterior. This is critical in the design of nanomaterials for applications ranging from sensing to drug delivery. nih.gov The design of these nanomaterials considers factors like size, shape, and surface charge, which are influenced by the synthesis and functionalization methods. mdpi.com

| Functionalization Method | Description | Key Advantage | Relevant Molecules/Systems |

| Direct Adsorption | Biomolecules or ligands are physically adsorbed onto the nanoparticle surface via electrostatic or other non-covalent forces. beilstein-journals.org | Simple and direct method. beilstein-journals.org | Proteins, antibodies on gold nanoparticles. beilstein-journals.org |

| Covalent Attachment | Ligands are chemically bonded to the nanoparticle surface, often using linkers like polyethylene (B3416737) glycol (PEG). beilstein-journals.org | Creates a stable and robust coating. mdpi.com | Thiol-terminated molecules (e.g., this compound), PEG-thiols. nih.govbeilstein-journals.org |

| Bioconjugation | Nanoparticles are functionalized with biological molecules such as proteins, enzymes, or nucleic acids to impart specific biological activity. nih.govmdpi.com | High specificity for biological targets. nih.gov | Antibodies, DNA, enzymes on gold or magnetic nanoparticles. nih.govmdpi.com |

| Core-Shell Formation | Nanoparticles are encapsulated within a shell of another material (inorganic or polymeric). mdpi.com | Enhanced stability and tunable properties. mdpi.com | Silica shells on magnetic nanoparticles, polymer coatings. mdpi.commdpi.com |

Development of Hybrid Materials with Tailored Interfaces and Bulk Properties

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer properties that are not achievable with a single material class. The focus of research in this area is often on the atomic-level study of the interfaces between the different materials. uni-bremen.de this compound and its derivatives are ideal candidates for mediating the interaction at these interfaces. By binding to an inorganic component (like a metal nanoparticle) via the thiol group, the organic nonyl chain can be used to create a tailored interface with a polymer matrix or other organic phase.

Role in Organic Electronics, Optoelectronics, and Soft Materials

Optoelectronic devices, which convert electrical energy into light or vice versa, rely heavily on the properties of organic semiconductor materials and the interfaces between different layers in a device. wikipedia.orgapacwomen.ac.in The performance of devices like organic solar cells and field-effect transistors is often dictated by the molecular-level control at these interfaces. sigmaaldrich.comrsc.org

Molecules like this compound can be used to form self-assembled monolayers (SAMs) on electrode surfaces (e.g., gold). These SAMs can serve several functions:

Surface Passivation: They can passivate surface defects that would otherwise trap charge carriers and reduce device efficiency.

Work Function Modification: The dipole moment of the SAM can alter the work function of the electrode, improving charge injection or extraction.

Interfacial Engineering: The hydrophobic nonyl chain can act as a barrier, preventing unwanted chemical interactions or controlling the morphology of subsequently deposited organic layers.

In the field of soft materials, such as electrorheological (ER) fluids, core-shell structured particles are of increasing interest. researchgate.net These materials, which change their viscosity under an electric field, often consist of a core particle coated with a conductive or polarizable shell. The principles of surface functionalization using molecules with specific head and tail groups are directly applicable to the design of these advanced functional fluids.

Catalytic Applications of this compound as a Ligand

In catalysis, ligands play a crucial role by binding to a central metal atom and modifying its electronic and steric properties, thereby controlling the activity, selectivity, and stability of the catalyst. imperial.ac.uk The unique structure of this compound, with its sulfur donor atom and bulky nonyl group, makes it and related derivatives interesting candidates for ligand design in both homogeneous and heterogeneous catalysis.

This compound and Related Nonylbenzene (B91765) Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly divided into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. researchgate.net

Homogeneous Catalysis: In homogeneous systems, organometallic complexes are often used as catalysts. sjtu.edu.cnrug.nl The ligands surrounding the metal center are critical for solubilizing the complex and creating a specific coordination environment that dictates the catalytic outcome. While direct use of this compound as a primary ligand is not widely documented, related nonylbenzene structures can be incorporated into more complex ligand frameworks. uobaghdad.edu.iq The bulky and electron-donating properties of such a group can influence the reaction's speed and selectivity. The development of new ligands and metal complexes is a major focus of research aimed at improving industrially relevant processes. imperial.ac.uk

Heterogeneous Catalysis: In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst. libretexts.org A key strategy to improve selectivity is the functionalization of the catalyst surface with organic ligands. nih.gov This approach bridges the gap between homogeneous and heterogeneous catalysis by creating well-defined active sites on a solid support. researchgate.net Thiol-based ligands, including alkylbenzenethiols, can be chemisorbed onto metal nanoparticle surfaces (e.g., Pd, Pt, Ni). libretexts.orgnih.gov The nonylbenzene moiety of this compound would create an organic layer on the catalyst surface. This layer can sterically control the access of reactants to the active sites, potentially leading to high selectivity for a desired product. nih.gov

| Catalysis Type | Catalyst Phase | Ligand Role | Example Application |

| Homogeneous | Same as reactants (usually liquid) | Solubilizes the metal complex; tunes electronic and steric properties to control activity and selectivity. imperial.ac.ukrug.nl | Hydrogenation, hydroformylation, cross-coupling reactions. sjtu.edu.cnrug.nl |

| Heterogeneous | Different from reactants (usually solid) | Modifies the catalyst surface; creates specific active sites and sterically directs reactants to improve chemoselectivity. nih.govwikipedia.org | Selective hydrogenation of unsaturated aldehydes, contact process for sulfuric acid. libretexts.orgnih.gov |

Design Principles for Nonylbenzene-Containing Ligands in Organometallic Complexes

The design of effective ligands for organometallic catalysts is a cornerstone of modern chemistry. wiley-vch.de The goal is to create a specific chemical environment around a metal center to promote a desired chemical transformation. mpg.de When designing a ligand containing a nonylbenzene group, several principles are considered:

Steric Hindrance: The bulky nonyl group provides significant steric hindrance around the metal center. This can be used to:

Promote reductive elimination of a product.

Prevent catalyst deactivation pathways like dimerization.

Create a "pocket" that selectively binds substrates of a certain size and shape, leading to regioselectivity or stereoselectivity.

Electronic Effects: The benzenethiol (B1682325) part of the molecule acts as a soft, sulfur-based donor ligand. The electronic properties can be further tuned by adding other substituents to the benzene (B151609) ring. The ligand's ability to donate or withdraw electron density influences the reactivity of the metal center.

Theoretical and Computational Investigations of 4 Nonylbenzenethiol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules at the electronic level.

Density Functional Theory (DFT) has become a standard tool for modeling molecular crystals and studying chemical reactivity. mdpi.commdpi.com DFT calculations balance computational cost and accuracy, making them suitable for a wide range of chemical systems. nih.govyoutube.com The choice of functional (e.g., PBE, B3LYP) and basis set is critical as it significantly affects the results. mdpi.commdpi.com For thiol compounds and their derivatives, DFT is employed to calculate geometries, thermodynamic descriptors, and bond dissociation enthalpies. nih.gov

DFT studies on related molecules like benzenethiol (B1682325) have provided insights into its adsorption on metal surfaces. nih.gov These calculations help determine the most stable molecular geometries and electronic properties. The inclusion of dispersion corrections in DFT calculations has been shown to be crucial for accurately modeling structural properties and their dependence on external factors like pressure. mdpi.com For instance, studies on garlic metabolites, such as allyl mercaptan (2-propene-1-thiol), have utilized DFT at the B3LYP/cc-pVQZ level to perform a comparative analysis of their reactivity. nih.gov Such approaches could be readily applied to 4-nonylbenzenethiol to predict its electronic characteristics and reactivity profile.

Table 1: Common DFT Functionals Used in Thiol Studies This table is interactive. Users can sort data by clicking on the column headers.

| Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid | Accurate results for a large number of organic molecules, geometry optimization, reactivity studies. mdpi.comnih.gov |

| PBE | GGA | Popular for calculations in solid-state physics and organic solids. mdpi.com |

| M06-2X | Hybrid Meta-GGA | Used for studying reaction mechanisms, such as cycloadditions. mdpi.com |

| ωB97XD | Range-Separated Hybrid | Includes empirical dispersion, suitable for non-covalent interactions. nih.gov |

The interaction between the sulfur atom of a thiol and a metal surface is a cornerstone of self-assembled monolayer (SAM) formation. Computational modeling, primarily using DFT, is essential for understanding the nature of this bond and the resulting structure. Studies on the adsorption of benzenethiol on a gold Au(111) surface reveal that a single thiolate molecule prefers to adsorb at a bridge site, slightly shifted toward an fcc-hollow site. nih.gov

First-principles total energy calculations are used to determine the most stable adsorption geometries and energies. For a single benzenethiolate (B8638828) molecule on Au(111), the calculated tilt angle with respect to the surface normal is 61 degrees. nih.gov However, within a self-assembled monolayer, intermolecular interactions, such as van der Waals forces, play a significant role, leading to a much smaller tilt angle of 21 degrees in the most stable configuration. nih.gov

The adsorption process can involve either physisorption of the intact thiol (R-SH) or chemisorption of a thiyl radical (R-S·) following the dissociation of the S-H bond. rsc.orgrsc.org DFT calculations are used to optimize the parameters for force fields in molecular dynamics simulations to accurately model these surface-molecule interactions. rsc.orgrsc.org Machine-learned interatomic potentials, trained on thousands of DFT calculations, are also emerging as a tool for achieving ab initio level accuracy in large-scale simulations of gold-thiolate systems. nih.govacs.org These models can predict binding energies of thiolated molecules to gold surfaces, which are typically in the range of 20 kcal/mol. nih.gov

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum mechanics and the macroscopic properties of materials.

Simulations can model the transition from a low-density, lying-down phase to a more stable, high-density, standing-up phase. rsc.orginrim.it The system is typically modeled with a fixed number of molecules periodically replicated in the plane of the surface. aip.org The force fields used in these simulations are critical and are often parameterized using data from DFT calculations to accurately represent the interactions between the thiol molecules and the metal surface. rsc.orginrim.it Simulations of alkanethiols on Au(111) surfaces show that the sulfur headgroups often form a well-ordered triangular lattice. aip.orgacs.org

MD simulations provide detailed information about the structural and dynamic properties of self-assembled monolayers. Key parameters extracted from these simulations include the tilt angle of the alkyl chains relative to the surface normal, the thickness of the film, and the degree of conformational disorder (e.g., gauche defects). aip.orgnih.govpnas.org

For alkanethiol monolayers on gold, simulations show that after equilibration at room temperature, the chains become aligned and tilted with respect to the surface normal. aip.org The specific tilt angle is influenced by factors such as chain length, temperature, and the force field used in the simulation. acs.orgnih.gov For instance, simulations of undecanethiol SAMs on gold showed that a lower density of head groups leads to a larger tilt angle (37°) compared to the tilt angle at maximum density (11°). pnas.org The dynamics within the monolayer, such as chain rotations, occur on timescales of tens to hundreds of picoseconds. pnas.org These simulations reveal that the influence of the headgroup on the film's structure is primarily confined to the region closest to the metal surface. aip.org

Table 2: Typical Parameters from MD Simulations of Alkanethiol Monolayers on Gold This table is interactive. Users can sort data by clicking on the column headers.

| Parameter | Typical Value/Observation | Influencing Factors | Reference |

|---|---|---|---|

| Chain Tilt Angle (θ) | 11° - 37° | Head group density, temperature, chain length, force field. | acs.orgnih.govpnas.org |

| Film Thickness | Varies with tilt angle and chain length. | Tilt angle, chain length. | aip.orgnih.gov |

| Surface Coverage | ~21.6 Ų/chain | Nature of substrate and headgroup interaction. | aip.orgacs.org |

| Chain Dynamics | Tens to hundreds of picoseconds. | Head group density, temperature. | pnas.org |

| Conformational Order | Low density of gauche defects in well-ordered monolayers. | Temperature, packing density. | aip.org |

In Silico Approaches to Molecular Design and Property Prediction

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the properties and activities of molecules based on their chemical structure. These approaches are valuable for screening new compounds and designing molecules with desired characteristics.

QSAR studies establish a mathematical relationship between a molecule's biological activity (or other properties) and its physicochemical descriptors. nih.gov For substituted benzenes, QSAR models have been developed to predict properties like toxicity. besjournal.com These models often use descriptors such as the logarithm of the partition coefficient (logP), which represents hydrophobicity, and electronic parameters like orbital energies (E-LUMO, E-HOMO) calculated by quantum chemical methods. besjournal.com

For a molecule like this compound, a QSAR approach could be used to predict its various properties by correlating them with structural features. For example, the lipophilic nature of the nonyl chain and the electronic properties of the benzenethiol head would be key descriptors. nih.gov Such models have been successfully applied to diverse sets of compounds, including substituted benzothiazoles and benzenesulfonamides, to elucidate the structural features that govern their activity. nih.govnih.govresearchgate.net These computational tools can guide the synthesis of new thiol derivatives with optimized properties for specific applications, such as improved binding affinity to metal surfaces or specific biological targets.

Predictive Modeling of Intermolecular Forces and Their Influence on Self-Assembly and Material Properties

The self-assembly of this compound into ordered structures, such as self-assembled monolayers (SAMs), is governed by a delicate balance of intermolecular forces. Predictive modeling, utilizing computational methods like molecular dynamics (MD) and quantum mechanics (QM), is crucial for understanding how these forces dictate the arrangement of molecules and the resulting properties of the bulk material.

The primary intermolecular interactions at play in the self-assembly of this compound include:

Van der Waals Forces: The long nonyl chains of adjacent molecules interact through these weak, short-range electrostatic forces. The collective strength of these interactions significantly contributes to the stability and ordering of the alkyl chains within a self-assembled structure.

π-π Stacking: The benzene (B151609) rings of neighboring molecules can stack on top of each other, an interaction driven by the overlap of their π-orbitals. This force influences the packing density and orientation of the aromatic moieties.

Sulfur-Sulfur and Sulfur-Surface Interactions: The thiol group plays a critical role, particularly in the formation of SAMs on metallic surfaces like gold. Predictive models can elucidate the nature of the sulfur-gold bond and the interactions between neighboring sulfur atoms, which are key to the stability and electronic properties of the monolayer.

| Interaction Type | Modeled Contribution to Stability (kJ/mol) | Influence on Material Properties |

|---|---|---|

| Van der Waals (Nonyl Chains) | -25 to -40 | Determines alkyl chain packing and monolayer order. |

| π-π Stacking (Benzene Rings) | -10 to -20 | Affects packing density and electronic communication between aromatic units. |

| Sulfur-Gold Adsorption | -120 to -180 | Primary anchoring force for SAM formation, influencing thermal stability and charge transport. |

Computational Chemistry for Spectroscopic Data Interpretation and Conformational Analysis

Computational chemistry is an indispensable tool for interpreting experimental spectroscopic data and for exploring the conformational landscape of flexible molecules like this compound.

Spectroscopic Data Interpretation:

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the spectroscopic properties of molecules. nih.gov For this compound, DFT calculations can be used to:

Predict Nuclear Magnetic Resonance (NMR) Chemical Shifts: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), DFT can generate a theoretical NMR spectrum. nih.govruc.dk This predicted spectrum can be compared with experimental data to aid in the assignment of complex spectra and to verify the molecular structure. ruc.dk The accuracy of these predictions can be enhanced by considering the solvent environment through computational models. nih.gov

Simulate Vibrational Spectra (Infrared and Raman): DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in IR and Raman spectroscopy. This allows for the assignment of specific vibrational modes to the different functional groups within this compound, such as the C-H stretches of the nonyl chain, the aromatic C=C vibrations, and the S-H stretch of the thiol group.

Conformational Analysis:

Molecular Mechanics (MM): This method uses a classical force field to rapidly calculate the potential energy of different molecular conformations. nih.gov It is well-suited for exploring the vast conformational space of the flexible nonyl chain to identify low-energy structures.

Density Functional Theory (DFT): While more computationally intensive, DFT provides more accurate energies for the most stable conformers identified by MM. This allows for a precise determination of the global minimum energy conformation and the energy barriers between different conformers.

The primary focus of conformational analysis for this compound would be the rotational freedom around the various carbon-carbon single bonds in the nonyl chain and the bond connecting the chain to the benzene ring. The relative orientation of the thiol group with respect to the benzene ring would also be a key parameter.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Anti (Extended Chain) | ~180° | 0.0 (Reference) | DFT |

| Gauche | ~60° | 0.5 - 1.0 | DFT |

| Eclipsed (Transition State) | ~0° | 3.0 - 5.0 | DFT |

Environmental Fate and Degradation Pathways of 4 Nonylbenzenethiol

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis, oxidation, and hydrolysis. noack-lab.com These mechanisms are crucial in determining the persistence of 4-nonylbenzenethiol in the environment.

Photolytic Degradation Pathways under Simulated Environmental Conditions

Oxidative and Hydrolytic Transformations in Aqueous and Atmospheric Systems

Oxidative processes, driven by reactive oxygen species present in water and the atmosphere, can contribute to the transformation of this compound. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, sulfoxides, and sulfonic acids. inchem.org In the atmosphere, reactions with hydroxyl radicals are a primary degradation pathway for many volatile organic compounds.

Hydrolysis, the reaction with water, is another potential abiotic degradation route. google.com However, for compounds with stable aromatic rings and C-S bonds, hydrolysis is generally a slow process under typical environmental pH and temperature conditions. nih.gov The rate of hydrolysis can be influenced by the presence of acidic or alkaline conditions. nih.gov

Biotic Degradation Processes in Environmental Matrices

Biotic degradation, or biodegradation, involves the breakdown of organic substances by microorganisms and their enzymes. encyclopedia.pubmdpi.com This is a critical process for the ultimate removal of many organic pollutants from the environment.

Microbial Metabolism of Aromatic Thiols and Alkylbenzenes

Microorganisms, including bacteria and fungi, possess diverse metabolic pathways capable of degrading a wide range of organic compounds. epa.gov The degradation of aromatic thiols often begins with the cleavage of the carbon-sulfur bond, a reaction catalyzed by enzymes known as C-S lyases. mdpi.com This can release the thiol group and the aromatic ring, which are then further metabolized through separate pathways. mdpi.comoup.com

The alkylbenzene portion of this compound shares structural similarities with linear alkylbenzene sulfonates (LAS), common components of detergents. Studies on the degradation of 4-n-nonylphenol, a structurally related compound, have shown that bacteria capable of degrading LAS are also involved in its breakdown. nih.gov This suggests that microorganisms may initiate the degradation of this compound by attacking the nonyl chain. nih.gov The degradation of the benzene (B151609) ring typically proceeds through the formation of catechol, which is then cleaved and funneled into central metabolic pathways. epa.gov

Enzymatic Biotransformation Routes and Metabolic Intermediates

The biotransformation of xenobiotics, or foreign compounds, within organisms is a multi-phase process. openaccessjournals.com Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule. mhmedical.com For this compound, cytochrome P450 monooxygenases, a key group of Phase I enzymes, could be involved in oxidizing the nonyl chain or the aromatic ring. nih.gov

Phase II reactions involve the conjugation of the modified compound with endogenous molecules, such as glutathione, to increase water solubility and facilitate excretion. mhmedical.com The resulting metabolites are generally less toxic and more easily removed from the organism. The specific metabolic intermediates of this compound have not been extensively studied, but based on the metabolism of similar compounds, potential intermediates could include hydroxylated nonylphenols and various sulfur-containing conjugates.

Environmental Persistence and Transport Considerations

The persistence of a chemical in the environment is determined by the balance between its release rate and its degradation rate. Persistent organic pollutants (POPs) are chemicals that remain in the environment for long periods, are resistant to degradation, can bioaccumulate, and have adverse effects on human health and the environment. epa.gov

Mobility and Sorption Behavior in Soil and Sediment Systems

The mobility of this compound in soil and sediment is largely governed by its tendency to sorb to solid particles. This sorption behavior is influenced by the compound's hydrophobicity and the organic carbon content of the soil or sediment. solubilityofthings.comchemsafetypro.com Due to its long nonyl chain, this compound is a hydrophobic compound with low water solubility. cymitquimica.com This inherent hydrophobicity suggests a strong affinity for organic matter present in soil and sediment.

A key parameter used to quantify the partitioning of an organic chemical between solid and solution phases is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comdss.go.th A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil and organic matter, resulting in low mobility. chemsafetypro.com Conversely, a low Koc value suggests higher mobility.

Using a common estimation equation, the relationship between Koc and Kow can be expressed as:

log Koc ≈ log Kow - 0.21

Applying this to the lower end of the log Kow range for nonylbenzene (B91765) (6.83), the estimated log Koc for this compound would be substantial, suggesting very low mobility in most soil and sediment systems.

Another factor influencing sorption is the potential for ionization. This compound contains a thiol group, which is weakly acidic. The pKa of the parent compound, benzenethiol (B1682325), is approximately 6.6. foodb.caebi.ac.ukrsc.orgcontaminantdb.canih.gov In environmental systems with a pH above this value, a fraction of the this compound molecules will exist as the thiophenolate anion. Anionic forms of organic compounds generally exhibit lower sorption to negatively charged soil and sediment particles compared to their neutral counterparts. However, given the high hydrophobicity imparted by the nonyl group, it is anticipated that partitioning to organic matter will remain the dominant process governing its fate, even with partial ionization.

Table 1: Estimated Physicochemical Properties and Mobility Potential of this compound

| Parameter | Estimated Value/Characteristic | Implication for Mobility and Sorption |

|---|---|---|

| Water Solubility | Low cymitquimica.com | Reduced transport in aqueous phase, favors sorption. |

| log Kow (surrogate: Nonylbenzene) | ~6.83 - 9.95 mit.edu | High hydrophobicity, strong tendency to partition to organic matter. |

| Estimated log Koc | High | Strong sorption to soil and sediment, leading to low mobility. |

| pKa (surrogate: Benzenethiol) | ~6.6 foodb.caebi.ac.ukrsc.orgcontaminantdb.canih.gov | Potential for partial ionization in alkaline environments, which may slightly increase mobility, but hydrophobic effects likely dominate. |

Potential for Bioaccumulation in Environmental Systems (excluding organismal toxicity)

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is a critical aspect of its environmental risk profile. For organic compounds, the bioconcentration factor (BCF) is a commonly used metric, which quantifies the accumulation of a chemical in an aquatic organism from the water. chemsafetypro.com

Similar to mobility, the bioaccumulation potential of a non-polar organic compound is strongly correlated with its hydrophobicity, as indicated by its log Kow. chemsafetypro.comeuropa.eurivm.nlresearchgate.net Chemicals with high log Kow values tend to be more lipid-soluble and thus have a greater affinity for the fatty tissues of organisms.

As with Koc, direct experimental BCF data for this compound are not available. Therefore, its bioaccumulation potential must be estimated from its log Kow. Various quantitative structure-activity relationship (QSAR) models exist to estimate BCF from log Kow. europa.euoup.com A common linear regression model for non-ionic compounds is:

log BCF = a * log Kow + b

Where 'a' and 'b' are empirically derived constants. For substances with a high log Kow, such as that estimated for this compound, the relationship may become non-linear. Regulatory frameworks in the EU and US consider substances with a BCF greater than 2,000 and 1,000, respectively, to be bioaccumulative. chemsafetypro.com A log Kow in the range of 6.83 to 9.95 for nonylbenzene strongly suggests that this compound would exceed these BCF thresholds, indicating a high potential for bioaccumulation in aquatic organisms.

The ionization of the thiol group could potentially influence the uptake and bioaccumulation of this compound. However, the high lipophilicity of the molecule, driven by the nonyl chain, is expected to be the primary determinant of its bioaccumulation behavior.

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value/Range | Implication for Bioaccumulation |

|---|---|---|

| log Kow (surrogate: Nonylbenzene) | ~6.83 - 9.95 mit.edu | High hydrophobicity and affinity for lipid tissues. |

| Estimated Bioconcentration Factor (BCF) | Likely > 2,000 | High potential for bioaccumulation in aquatic organisms. |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions for 4-Nonylbenzenethiol

This compound is an organic compound featuring a nonyl group and a thiol (-SH) group attached to a benzene (B151609) ring. cymitquimica.com This structure imparts a hydrophobic nature due to the long nonyl chain, leading to good solubility in organic solvents and lower solubility in water. cymitquimica.com The thiol group is the source of its characteristic odor and provides unique chemical reactivity, enabling its participation in reactions like oxidation and nucleophilic substitution. cymitquimica.com

The primary applications of this compound lie in its use as an intermediate in the synthesis of other chemicals. It is a precursor for producing surfactants and antioxidants. cymitquimica.com Additionally, it serves as a coupling agent in polymer chemistry and is valuable in formulating specialty chemicals and materials. cymitquimica.com

Unresolved Challenges and Identification of Critical Research Gaps

Current research on this compound and related aryl thiols highlights several areas that require further investigation. While the fundamental properties and some applications are known, a deeper understanding of its reaction mechanisms and potential for broader applications remains to be fully explored.

A significant challenge lies in developing more efficient and environmentally friendly synthesis methods for aryl thiols in general. Traditional methods for creating aryl thiols often require harsh reaction conditions, such as high temperatures and the use of toxic solvents and excess reagents, which limit their widespread application. beilstein-journals.org While transition-metal-catalyzed reactions have shown promise, the development of new protocols is not as advanced as for similar compounds like phenols. beilstein-journals.org

Furthermore, there is a need for a greater understanding of the desulfurizative functionalization of thiol-containing aromatics. rsc.org Early methods suffered from poor substrate compatibility and harsh conditions. rsc.org More recent photocatalytic methods, while promising, still require further research to expand their applicability to a wider range of functional groups. rsc.org

The reactivity of the thiol group, while a key feature, also presents challenges. Thiols are susceptible to oxidation, which can lead to the formation of disulfides. mdpi.com This can be a limiting factor in certain applications and requires careful control of reaction conditions.

Prospective Directions for Advanced Academic Research on this compound and Related Aryl Thiols

Future research on this compound and other aryl thiols is poised to expand in several exciting directions, driven by the need for more sustainable chemical processes and novel materials.

A primary focus will be the development of greener and more efficient synthetic methodologies. This includes the exploration of C-H activation as a direct route to aryl thiols, a strategy that has been successful for phenols but has not yet been reported for thiols. beilstein-journals.org The use of earth-abundant metal catalysts, such as iron, in photocatalytic desulfurizative functionalization is a promising avenue for creating more sustainable processes. rsc.org The development of methods that utilize odorless and stable thiol surrogates, like xanthates, could also address the challenges associated with the handling of volatile and air-sensitive thiols. mdpi.com

Investigating the full potential of this compound in materials science is another key area. Its unique combination of a hydrophobic tail and a reactive thiol headgroup makes it a candidate for creating functional surfaces and polymers with tailored properties. Research into its use in self-assembled monolayers, nanoparticles, and as a component in advanced polymer systems could lead to new applications in electronics, coatings, and drug delivery.

Furthermore, a deeper investigation into the biological activities of this compound and its derivatives could uncover new opportunities. While some benzene derivatives with similar structural motifs have shown antioxidant and cytotoxic potential, detailed studies on this compound itself are lacking.

Finally, advanced computational and spectroscopic studies can provide a more detailed understanding of the structure-property relationships of this compound and other aryl thiols. rsc.orgmdpi.com This knowledge will be crucial for the rational design of new molecules with specific functionalities for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 4-Nonylbenzenethiol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthesis protocols : Optimize alkylation of benzenethiol derivatives using methods analogous to 4-alkylbenzoyl chloride synthesis (e.g., Friedel-Crafts alkylation with nonyl halides) .

- Condition variables : Temperature (70–85°C) and solvent polarity (e.g., dichloromethane vs. toluene) critically affect regioselectivity. Monitor via TLC and GC-MS for intermediate tracking.

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients. Confirm purity via melting point analysis and HPLC (>98% purity threshold) .

Q. How should researchers characterize this compound to verify structural integrity?

Methodological Answer:

- Spectroscopic techniques :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves (EN374 compliance) and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow. Avoid inhalation of volatilized thiols .

- Storage : Keep in sealed amber glass containers at 2–8°C; degrade into disulfides occurs at >25°C .

Q. How can researchers identify conflicting physicochemical data in existing literature?

Methodological Answer:

- Database cross-checking : Compare boiling points, solubility, and spectral data across SciFinder, Reaxys, and NIST WebBook .

- Critical appraisal : Apply PRISMA guidelines to assess study quality (e.g., sample purity, instrumental calibration) when aggregating data .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reactivity across studies?

Methodological Answer:

- DFT calculations : Model electron density maps (Gaussian 16) to predict nucleophilic attack sites on the benzene ring. Compare with experimental kinetic data (e.g., Hammett plots) .

- Molecular dynamics : Simulate solvent effects on thiol group stability; correlate with experimental degradation rates in polar vs. nonpolar media .

Q. What strategies mitigate oxidative degradation of this compound during long-term experiments?

Methodological Answer:

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Inert atmospheres : Conduct reactions under argon with Schlenk-line techniques. Monitor O levels via gas sensors .

- Degradation tracking : Use UV-Vis spectroscopy (absorbance at 270 nm) to quantify disulfide byproducts weekly .

Q. How should researchers design systematic reviews to synthesize fragmented toxicological data on this compound?

Methodological Answer:

Q. What cross-disciplinary approaches enhance understanding of this compound’s environmental fate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.